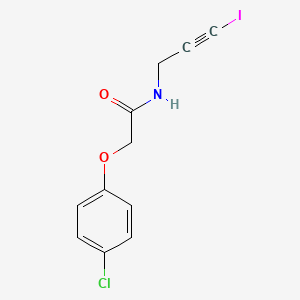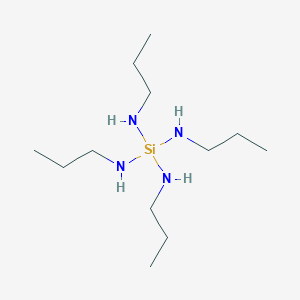
N,N',N'',N'''-Tetrapropylsilanetetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine: is an organosilicon compound characterized by the presence of four propyl groups attached to a silicon atom through nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine typically involves the reaction of silicon tetrachloride with propylamine in the presence of a base. The reaction proceeds through the formation of intermediate silane compounds, which are subsequently converted to the desired tetramine compound. The general reaction can be represented as follows:
SiCl4+4C3H7NH2→Si(NC3H7)4+4HCl
Industrial Production Methods
In industrial settings, the production of N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanetetramine oxides.
Reduction: Reduction reactions can lead to the formation of silanetetramine hydrides.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Silanetetramine oxides.
Reduction: Silanetetramine hydrides.
Substitution: Various alkyl or aryl-substituted silanetetramines.
Scientific Research Applications
N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine involves its ability to interact with various molecular targets through coordination bonds. The silicon atom can form stable complexes with metal ions, which can influence the reactivity and stability of the compound. Additionally, the propyl groups can provide hydrophobic interactions, enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N,N’,N’‘,N’‘’-Tetramethylethylenediamine (TMEDA): A similar compound with methyl groups instead of propyl groups.
N,N-Diisopropylethylamine (DIPEA): Another tertiary amine with different alkyl groups.
Uniqueness
N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine is unique due to the presence of propyl groups, which provide distinct steric and electronic properties compared to other similar compounds
Properties
CAS No. |
63084-58-2 |
|---|---|
Molecular Formula |
C12H32N4Si |
Molecular Weight |
260.49 g/mol |
IUPAC Name |
N-[tris(propylamino)silyl]propan-1-amine |
InChI |
InChI=1S/C12H32N4Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h13-16H,5-12H2,1-4H3 |
InChI Key |
JAKFTCMEIAFVLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN[Si](NCCC)(NCCC)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


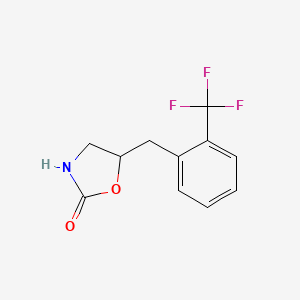
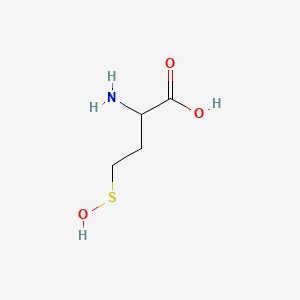

![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
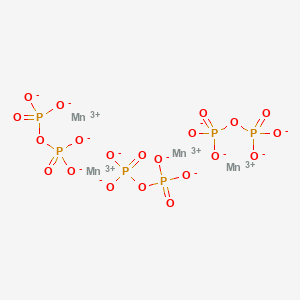
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)
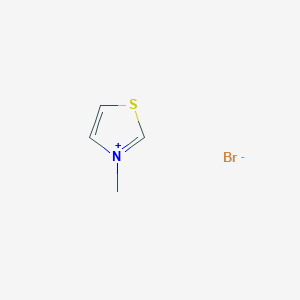
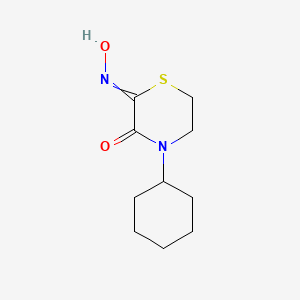
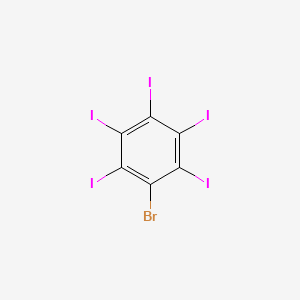
![[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]](/img/structure/B14505880.png)
![2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid](/img/structure/B14505890.png)
